molecular formula As+3 B147872 Arsenic CAS No. 7440-38-2

Arsenic

Cat. No. B147872
CAS RN: 7440-38-2
M. Wt: 74.92159 g/mol
InChI Key: LULLIKNODDLMDQ-UHFFFAOYSA-N
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Patent
US04537628

Procedure details

In the process of the invention, the arsenic-containing gold ore is treated with Caro's acid, i.e. peroxymonosulphuric acid (H2SO5), to oxidize the arsenic sulfide in the ore to the water soluble arsenate form. Caro's acid is produced by reaction between 92 to 99% sulphuric acid and 50 to 75% aqueous hydrogen peroxide in a mole ratio of 1.5:1 to 3.5:1. The acid may be diluted with water for use in this invention, and usually has a concentration in the range of about 15 to about 30%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[As].[OH:2][O:3][S:4]([OH:7])(=[O:6])=[O:5].[S-2].[S-2].[S-2].[As+3].[As+3]>[Au].O>[OH:2][O:3][S:4]([OH:7])(=[O:6])=[O:5].[S:4](=[O:5])(=[O:3])([OH:7])[OH:6].[OH:2][OH:3] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Au]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[S-2].[S-2].[As+3].[As+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OOS(=O)(=O)O
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles
OO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.